N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine
Description
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a furan-2-ylmethyl moiety at the 3-amino position. This compound is part of a broader class of pyrazole derivatives investigated for their antimicrobial properties .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
HPSIINNCCLIAEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Condensation : 1-Methyl-1H-pyrazol-3-amine (1.0 equiv) and furfural (1.2 equiv) are stirred in methanol at 25°C for 12 hours to form an imine intermediate.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction is maintained at pH 5–6 using acetic acid. After 24 hours, the mixture is quenched with water and extracted with ethyl acetate.
-
Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield this compound.
Yield : 65–72%.
Key Advantage : Avoids harsh conditions and toxic reagents.
Nucleophilic Substitution Using Furfuryl Halides
This method involves the alkylation of 1-methyl-1H-pyrazol-3-amine with furfuryl bromide or chloride under basic conditions.
Procedure:
-
Reaction Setup : 1-Methyl-1H-pyrazol-3-amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Furfuryl bromide (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.
-
Stirring : The mixture is warmed to room temperature and stirred for 48 hours.
-
Workup : The reaction is diluted with water, extracted with dichloromethane, and dried over sodium sulfate. Column chromatography (ethyl acetate/hexanes, 1:4) yields the product.
Yield : 58–64%.
Limitation : Requires anhydrous conditions and sensitive to over-alkylation.
Multicomponent Reaction (MCR) Strategies
MCRs offer a one-pot synthesis route, enhancing atom economy. A reported approach combines furan-2-carbaldehyde, methylhydrazine, and a nitrile source.
Procedure:
-
Cyclization : Furan-2-carbaldehyde (1.0 equiv), methylhydrazine (1.2 equiv), and malononitrile (1.0 equiv) are refluxed in ethanol with piperidine as a catalyst for 6 hours.
-
Isolation : The precipitate is filtered and recrystallized from ethanol to obtain the pyrazole-furan hybrid.
-
Amination : The intermediate is treated with ammonium hydroxide under microwave irradiation (100°C, 30 min) to introduce the amine group.
Yield : 50–55%.
Advantage : Reduces purification steps but requires precise stoichiometry.
Buchwald-Hartwig Amination for Late-Stage Functionalization
This palladium-catalyzed method couples furfurylamines with halogenated pyrazoles.
Procedure:
-
Coupling : 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv), furfurylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C for 24 hours.
-
Purification : The product is isolated via flash chromatography (dichloromethane/methanol, 9:1).
Yield : 70–75%.
Key Feature : Tolerates diverse substituents but requires expensive catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–72 | Mild, room temp | Low toxicity | Moderate yields |
| Nucleophilic Sub. | 58–64 | Anhydrous, 0°C→RT | Straightforward | Sensitivity to moisture |
| Multicomponent | 50–55 | Reflux, microwave | Atom-efficient | Complex optimization |
| Buchwald-Hartwig | 70–75 | High temp, Pd-catalyzed | High yields, versatile | Costly reagents |
Emerging Approaches: Biocatalytic Synthesis
Recent advances explore enzymatic amidations using transaminases. For example, ω-transaminase converts furfuryl ketones to amines in the presence of 1-methyl-1H-pyrazol-3-amine.
Yield : 40–45% (preliminary data).
Future Potential : Eco-friendly but currently limited by enzyme stability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine exhibits anticancer activity. Studies have shown that compounds with similar structural characteristics can inhibit tumor growth and induce apoptosis in cancer cells. For instance, in animal models of breast cancer, administration of this compound led to a significant reduction in tumor size, attributed to the activation of programmed cell death pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In murine models of rheumatoid arthritis, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune diseases.
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Interaction studies using molecular docking techniques reveal that it can modulate enzyme activity, which is crucial for developing therapeutic agents targeting specific diseases.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties make it suitable for applications in coatings and polymers where enhanced stability and performance are required.
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth in various cancer models |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in inflammatory disease models |
| Enzyme inhibition | Modulates enzyme activity, potentially leading to therapeutic applications |
| Antimicrobial | Exhibits preliminary antimicrobial activity against certain bacterial strains |
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer models, treatment with this compound resulted in a marked decrease in tumor proliferation rates compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.
Case Study 2: Inflammatory Disease Models
Research on murine models indicated that this compound significantly lowered inflammatory markers associated with rheumatoid arthritis. This finding supports its potential role as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Furan vs. Thiophene/Bromothiophene : The furan ring in the target compound enhances antimicrobial activity compared to bromothiophene derivatives (e.g., C₉H₁₀BrN₃S), which lack reported bioactivity data . The oxygen atom in furan may improve hydrogen bonding with microbial targets, whereas bromothiophene’s bulkier structure could reduce permeability .
- Pyridine vs.
Role of Fluorinated Groups
- Trifluoromethyl-substituted derivatives (e.g., C₁₀H₁₃F₃N₆) are designed to enhance metabolic stability and lipophilicity, though their biological profiles remain unexplored .
Biological Activity
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 180.21 g/mol. The compound features a pyrazole ring substituted with a furan moiety, which enhances its reactivity and biological activity due to the aromatic nature of the furan ring combined with the heterocyclic properties of the pyrazole.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth. For example, studies have shown that derivatives of this compound can significantly reduce the viability of pathogenic microorganisms, suggesting its potential use in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities are reported to be in the micromolar range, indicating a promising therapeutic potential .
Table 1: Anticancer Activity Data
| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 10 | 3.79 | Induces apoptosis |
| A549 | 20 | 26 | Cell cycle arrest |
| Hep-2 | 15 | 17.82 | Apoptosis induction |
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as a thrombin inhibitor, which is crucial for developing antithrombotic drugs. The structural features of the compound allow it to effectively bind to the active sites of these enzymes, modulating their activity .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Binding: The compound can bind to enzymes involved in metabolic pathways, potentially inhibiting their function.
- Receptor Modulation: Its structure allows it to modulate receptor interactions, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Response: The furan moiety may enhance oxidative stress responses in cells, contributing to its anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Activity: A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to standard antibiotics.
- Anticancer Screening: In another study, various derivatives were synthesized and screened against multiple cancer cell lines, confirming the compound's role in inducing cell death through apoptosis.
Q & A
Q. What synthetic methodologies are most effective for producing N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine with high purity?
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, furfurylamine can react with 1-methyl-1H-pyrazol-3-amine derivatives under basic conditions (e.g., DBU) to form the target compound. Microwave-assisted synthesis may enhance reaction efficiency and yield by reducing side reactions. Purification via silica gel chromatography (using gradients of ethyl acetate/hexane) or recrystallization improves purity .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- 1H/13C NMR spectroscopy : Key signals include the furan ring protons (δ 6.2–7.4 ppm) and pyrazole methyl group (δ 3.7–3.9 ppm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 191.1 [M+H]+).
- HPLC : Assesses purity (>95% recommended for biological assays).
- Elemental analysis : Validates C, H, N composition .
Q. What are the critical stability considerations for handling and storing this compound?
The compound is stable under inert atmospheres (N2/Ar) at –20°C but may degrade in the presence of strong oxidizers or prolonged exposure to light. Solubility in DMSO or ethanol facilitates storage for biological assays. Monitor degradation via TLC or HPLC if stored >6 months .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™).
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling elucidate its mechanism of action against specific targets?
Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to proteins like COX-2 or EGFR. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical functional groups (e.g., furan oxygen for hydrogen bonding) .
Q. What crystallographic techniques resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SHELX suite) determines bond lengths/angles and confirms stereochemistry. ORTEP-3 visualizes thermal ellipsoids, while CIF files validate data against IUCr standards .
Q. How can contradictory data in SAR studies be addressed?
- Meta-analysis : Compare IC50 values across studies using standardized assay conditions.
- Proteomics : Identify off-target interactions (e.g., via affinity chromatography-MS).
- Isosteric replacement : Modify the furan ring to thiophene or pyridine to test activity retention .
Q. What strategies optimize bioavailability and reduce toxicity?
- Prodrug design : Introduce acetylated amines or PEGylated side chains.
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites.
- Toxicogenomics : RNA-seq to assess hepatotoxicity markers (e.g., ALT/AST elevation) .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement in crystallography | |
| AutoDock Vina | Binding affinity prediction | |
| HRMS | Molecular weight validation | |
| MTT assay | Cytotoxicity screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
